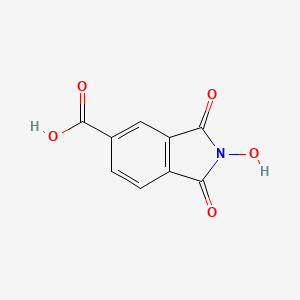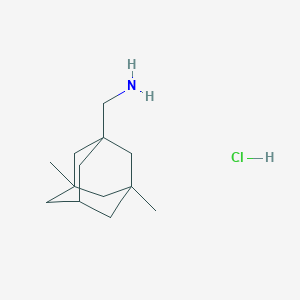
C-(3,5-Dimethyl-adamantan-1-yl)-methylamine hydrochloride
Übersicht
Beschreibung
“N-(3,5-DiMethyladaMantan-1-yl)forMaMide” is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 . It is a white solid .
Synthesis Analysis
A one-stage method for the preparation of 1-[isocyanato (phenyl)methyl]adamantane and 1-[isocyanato (phenyl)methyl]-3,5-dimethyladamantane has been described . This method includes the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane followed by the hydrolysis of the obtained esters .Chemical Reactions Analysis
The reaction of 1-[isocyanato (phenyl)methyl]adamantane with fluorine (chlorine)-containing anilines gave a series of 1,3-disubstituted ureas . 1-[Isocyanato (phenyl)methyl]-3,5-dimethyladamantane was involved in the reactions with fluorine (chlorine)-containing anilines and trans-4-amino-(cyclohexyloxy)benzoic acid to obtain another series of ureas .Physical And Chemical Properties Analysis
“N-(3,5-DiMethyladaMantan-1-yl)forMaMide” has a melting point of 69.5℃ and a predicted boiling point of 325.6±9.0 °C . Its density is predicted to be 1.07±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of C-(3,5-Dimethyl-adamantan-1-yl)-methylamine hydrochloride, focusing on six unique fields:
Pharmaceutical Development
C-(3,5-Dimethyl-adamantan-1-yl)-methylamine hydrochloride is a derivative of adamantane, a structure known for its stability and lipophilicity. This compound is being explored for its potential in developing new pharmaceuticals, particularly as a scaffold for drug design. Its unique structure allows for the creation of molecules that can cross the blood-brain barrier, making it a candidate for central nervous system (CNS) drugs .
Neuroprotective Agents
Research has shown that adamantane derivatives, including C-(3,5-Dimethyl-adamantan-1-yl)-methylamine hydrochloride, exhibit neuroprotective properties. These compounds can potentially protect neurons from damage caused by neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Their ability to modulate neurotransmitter systems and reduce oxidative stress is of significant interest in this field.
Antiviral Research
Adamantane derivatives have a history of use in antiviral medications, particularly against influenza viruses. C-(3,5-Dimethyl-adamantan-1-yl)-methylamine hydrochloride is being studied for its potential to inhibit viral replication by interfering with viral protein functions . This makes it a promising candidate for developing new antiviral therapies.
Catalysis and Chemical Synthesis
In the field of catalysis, C-(3,5-Dimethyl-adamantan-1-yl)-methylamine hydrochloride is used as a ligand in various catalytic processes. Its steric and electronic properties can enhance the efficiency and selectivity of catalytic reactions . This application is particularly valuable in the synthesis of complex organic molecules.
Wirkmechanismus
Target of Action
The primary target of C-(3,5-Dimethyl-adamantan-1-yl)-methylamine hydrochloride is the Sigma opioid receptor in the brain . This receptor plays a crucial role in modulating pain perception and motor control.
Mode of Action
The compound interacts with the Sigma opioid receptor, inhibiting its activity . This interaction results in changes in the receptor’s function, leading to altered pain perception and motor control.
Pharmacokinetics
The compound is predicted to have a boiling point of 3256±90 °C , suggesting that it may be absorbed and distributed in the body at physiological temperatures. Its solubility in chloroform and methanol
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on the Sigma opioid receptor . This can lead to changes in pain perception and motor control.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3,5-dimethyl-1-adamantyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N.ClH/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)9-14;/h10H,3-9,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEQLJVENXVFJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110916-44-4 | |
| Record name | (3,5-dimethyladamantan-1-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



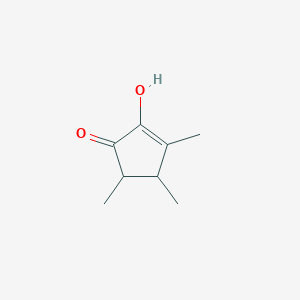
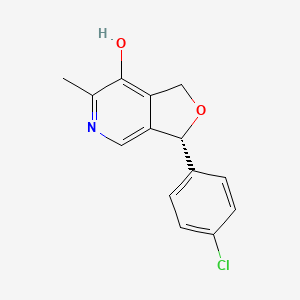
![5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline](/img/structure/B3045552.png)




![1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]-](/img/structure/B3045563.png)

![Thiazole, 2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B3045565.png)
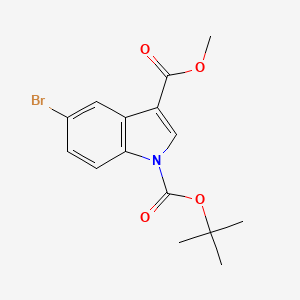
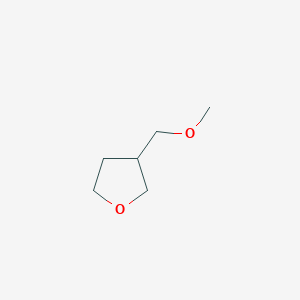
![Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-](/img/structure/B3045572.png)
